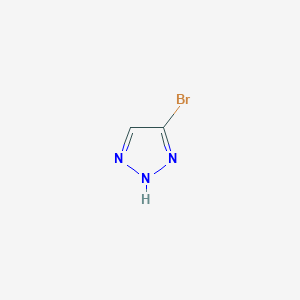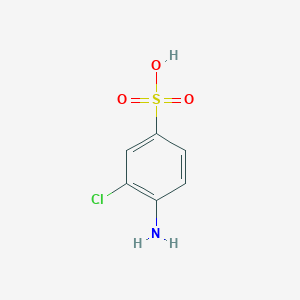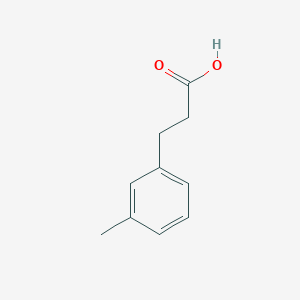
3-(3-Methylphenyl)propionic acid
Overview
Description
3-(3-Methylphenyl)propionic acid is a compound of interest in various fields of chemistry due to its structure and reactivity. It is closely related to other phenylpropionic acids, which serve as crucial intermediates in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of derivatives similar to 3-(3-Methylphenyl)propionic acid, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, involves regiospecific reactions, highlighting the importance of structure determination through techniques like single-crystal X-ray analysis to confirm product identity (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The structural determination of 3-(3-Methylphenyl)propionic acid derivatives using laboratory X-ray powder diffraction data showcases the unique conformation and intermolecular interactions within the crystal structure, providing insights into the molecule's arrangement and stability (Das, Chattopadhyay, Mukherjee, & Mukherjee, 2012).
Chemical Reactions and Properties
3-(3-Methylphenyl)propionic acid and its derivatives exhibit a variety of chemical behaviors, including the ability to form hydrogen-bonded dimers and engage in weak C-H...A interactions, which are crucial for understanding their reactivity and potential applications in synthesis (Kumarasinghe, Hruby, & Nichol, 2009).
Physical Properties Analysis
The physical properties of compounds closely related to 3-(3-Methylphenyl)propionic acid, such as crystallization behavior and conformational differences, are key to their characterization and application in further chemical processes (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
Analysis of 3-(3-Methylphenyl)propionic acid's chemical properties involves understanding its reactivity, especially in terms of hydrogen bonding and potential for forming dimers, as these aspects significantly influence its behavior in chemical syntheses and potential pharmaceutical applications (Das, Chattopadhyay, Mukherjee, & Mukherjee, 2012).
Scientific Research Applications
Microwave Spectrum Analysis : Stiefvater (1975) conducted a study on the microwave spectrum of propionic acid, focusing on its dipole moment, barrier to internal rotation, and low-frequency vibrations, which are essential for understanding molecular interactions and behaviors (Stiefvater, 1975).
Supramolecular Dendrimers Synthesis : Percec et al. (2006) used 3-(3-Methylphenyl)propionic acid in synthesizing supramolecular dendrimers that self-organize into various periodic and quasi-periodic assemblies, highlighting its role in advanced material science (Percec et al., 2006).
Structural Analysis in Organic Compounds : Das et al. (2012) demonstrated the use of 3-(3-methylphenyl)propionic acid and its derivatives in structural analysis, especially in determining intermolecular interactions in organic compounds (Das et al., 2012).
Medical Imaging : Harwart et al. (1959) explored the use of 3-(3-Methylphenyl)propionic acid as a gallbladder contrast medium in medical imaging, enhancing the visualization of biological structures (Harwart et al., 1959).
Antibacterial and Antifungal Activities : Husain et al. (2006) found that 3-(3-Methylphenyl)propionic acid has considerable antifungal activity and moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential in pharmaceutical applications (Husain et al., 2006).
Flame Retardant in Polyester : Yan (1999) researched the use of 3-(3-Methylphenyl)propionic acid as a flame retardant in polyester, contributing to safety in materials engineering (Yan, 1999).
Amniotic Fluid and Urine Analysis : Jakobs et al. (1984) identified 3-(3-Methylphenyl)propionic acid in amniotic fluid and urine of fetuses with propionic and methylmalonic acidemia, highlighting its diagnostic value in medical research (Jakobs et al., 1984).
Biochemical Studies : Burlingame and Chapman (1983) utilized 3-phenylpropionic and 3-(3-hydroxyphenyl)propionic acids to study Escherichia coli's metabolism, providing insights into biochemical pathways and microbial growth (Burlingame & Chapman, 1983).
Safety And Hazards
properties
IUPAC Name |
3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXVTHDQAOAENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190956 | |
| Record name | 3-(3-Methylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)propionic acid | |
CAS RN |
3751-48-2 | |
| Record name | 3-(3-Methylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003751482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Methylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Methylphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



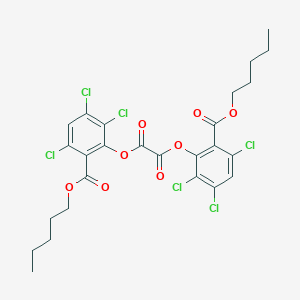
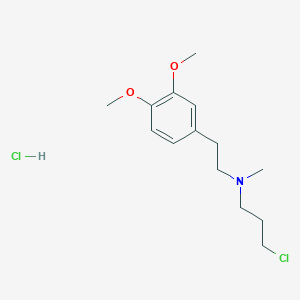
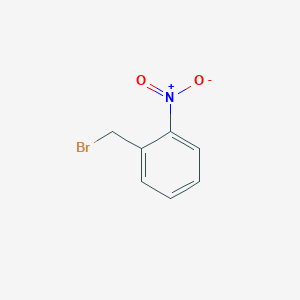
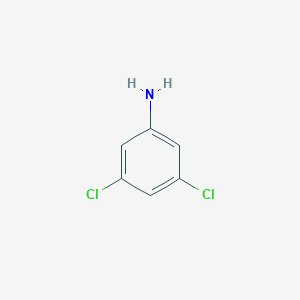
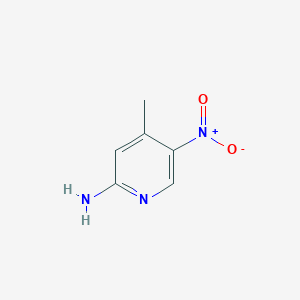
![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)


